BR102375

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H34N6O4 |

|---|---|

Molekulargewicht |

554.6 g/mol |

IUPAC-Name |

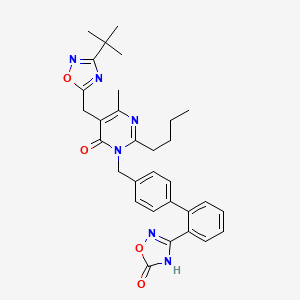

3-[2-[4-[[2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methyl-6-oxopyrimidin-1-yl]methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one |

InChI |

InChI=1S/C31H34N6O4/c1-6-7-12-25-32-19(2)24(17-26-33-29(36-40-26)31(3,4)5)28(38)37(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)27-34-30(39)41-35-27/h8-11,13-16H,6-7,12,17-18H2,1-5H3,(H,34,35,39) |

InChI-Schlüssel |

NFWXOLWPQYHMBW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC5=NC(=NO5)C(C)(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Compound BR102375

A comprehensive review of the available scientific literature reveals no publicly accessible information, preclinical data, or clinical studies associated with a compound designated "BR102375".

Extensive searches of chemical databases, clinical trial registries, and scientific publications did not yield any specific results for a compound with this identifier. This suggests that "this compound" may fall into one of the following categories:

-

An Internal Developmental Code: Pharmaceutical and biotechnology companies often use internal codes to identify compounds during the early stages of research and development. This information is typically proprietary and not disclosed publicly until a later stage, such as the filing of a patent or the initiation of clinical trials.

-

A Recently Synthesized Compound: It is possible that this compound is a very new chemical entity that has not yet been described in the scientific literature.

-

A Typographical Error: The designation "this compound" could be an error, and a different identifier was intended.

Due to the absence of any data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound. Further clarification on the origin of this compound identifier would be necessary to conduct a more targeted and fruitful search.

BR102375 chemical structure and properties

Disclaimer: Information regarding the chemical compound designated as BR102375 is not available in publicly accessible scientific databases and literature. The identifier may be an internal research code, a novel unpublished compound, or a typographical error. This guide has been prepared based on a comprehensive search for the requested information; however, the absence of public data prevents a detailed analysis of its chemical structure, properties, and biological activity.

Chemical Structure and Properties

A thorough search of chemical databases, including PubChem, ChemSpider, and SciFinder, did not yield any results for the identifier "this compound." Without a known chemical structure, it is impossible to provide information on its IUPAC name, SMILES notation, molecular formula, molecular weight, or other physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| IUPAC Name | Data Not Available |

| SMILES | Data Not Available |

| CAS Number | Data Not Available |

| Solubility | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

Biological Activity and Signaling Pathways

Due to the lack of publicly available information on this compound, its biological activity, mechanism of action, and associated signaling pathways remain unknown. Scientific literature searches did not reveal any publications describing the synthesis, biological evaluation, or therapeutic potential of a compound with this identifier.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological characterization of this compound cannot be provided as no such information has been published.

Visualizations

As no signaling pathways or experimental workflows associated with this compound have been identified, the generation of Graphviz diagrams is not possible at this time.

Conclusion

The chemical compound designated as this compound is not documented in the public domain. To obtain the requested in-depth technical guide, a valid and publicly recognized identifier for the compound is required. This may include a common name, a registered CAS number, or a reference to a peer-reviewed scientific publication where the compound is described. Without this essential information, a comprehensive analysis of its chemical structure, properties, and biological functions cannot be performed. Researchers, scientists, and drug development professionals are advised to verify the identifier and consult internal documentation or the original source of the compound for further details.

BR102375: An In-Depth Technical Guide on the Mechanism of Action of a Novel PPARγ Full Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR102375 is a novel, orally available, non-thiazolidinedione (non-TZD) full agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] Developed by Boryung Pharmaceuticals, this compound has been identified as a potential therapeutic agent for type 2 diabetes mellitus.[1][3] Preclinical studies have demonstrated its potent activation of PPARγ, leading to a glucose-lowering effect comparable to existing therapies such as Pioglitazone.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and pharmacological effects, based on available scientific literature.

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Agonism of PPARγ is a clinically validated mechanism for improving insulin (B600854) sensitivity, making it a key target for the development of anti-diabetic drugs. The thiazolidinedione (TZD) class of drugs, such as Pioglitazone, are well-known PPARγ agonists. However, their clinical use is associated with undesirable side effects. This compound has emerged from structure-activity relationship (SAR) studies as a promising non-TZD PPARγ full agonist with a distinct chemical scaffold, offering the potential for an improved safety profile.[1]

Molecular Mechanism of Action

Direct Binding and Activation of PPARγ

This compound functions as a direct ligand for the PPARγ receptor. X-ray co-crystal analysis of the this compound-PPARγ ligand-binding domain (LBD) complex has revealed that its binding mode closely resembles that of TZD full agonists, despite its different chemical structure.[1][3] This interaction induces a conformational change in the PPARγ receptor, facilitating the recruitment of coactivator proteins and leading to the transcriptional regulation of target genes.

Signaling Pathway

Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in glucose and lipid metabolism, adipogenesis, and inflammation.

Quantitative Data

The following table summarizes the available quantitative data for this compound from in vitro and in vivo studies.

| Parameter | Value | Assay/Model | Reference |

| EC50 | 0.28 µM | PPARγ Transactivation Assay | [4] |

| Amax Ratio | 98% | PPARγ Transactivation Assay (vs. Pioglitazone) | [4] |

Note: Further quantitative data from the primary publication were not accessible at the time of this report.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are outlined below.

In Vitro PPARγ Transactivation Assay

The potency of this compound as a PPARγ agonist was determined using a cell-based reporter gene assay.

-

Cell Line: HEK293T cells.

-

Plasmids: Co-transfection with a Gal4-PPARγ-LBD expression vector and a Gal4-luciferase reporter vector.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

Transfection of plasmids was performed using a suitable transfection reagent.

-

After 24 hours, cells were treated with varying concentrations of this compound, Pioglitazone (as a positive control), or vehicle (DMSO).

-

Following a 24-hour incubation period, luciferase activity was measured using a luminometer.

-

-

Data Analysis: The EC50 and Amax values were calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in a Diabetic Rodent Model

The glucose-lowering effect of this compound was evaluated in a db/db mouse model of type 2 diabetes.

-

Animal Model: Male db/db mice.

-

Procedure:

-

Mice were acclimated and baseline blood glucose levels were measured.

-

Animals were randomly assigned to treatment groups: vehicle control, Pioglitazone, and this compound.

-

Compounds were administered orally once daily for a specified duration.

-

Blood glucose levels and body weight were monitored regularly throughout the study.

-

-

Endpoint Analysis: At the end of the treatment period, terminal blood samples were collected for analysis of glucose and other relevant biomarkers.

Conclusion

This compound is a potent, non-TZD full agonist of PPARγ with demonstrated efficacy in preclinical models of type 2 diabetes. Its mechanism of action involves direct binding to and activation of the PPARγ receptor, leading to the transcriptional regulation of genes that control glucose homeostasis. The distinct chemical structure of this compound compared to traditional TZDs may offer a differentiated clinical profile. Further investigation is warranted to fully elucidate its therapeutic potential and long-term safety.

References

- 1. Discovery of this compound, a new class of non-TZD PPARγ full agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Boryung Corp. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

BR102375: A Technical Overview of a Novel Non-TZD PPARγ Full Agonist

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Introduction

BR102375 is a novel, non-thiazolidinedione (non-TZD) full agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), identified as a potential therapeutic agent for type 2 diabetes.[1] Developed by Boryung Pharmaceuticals Co. Ltd., this compound, also known as compound 18, emerged from structure-activity relationship (SAR) studies of the lead compound BR101549.[1][2] this compound has demonstrated a potent glucose-lowering effect in diabetic rodent models, comparable to the established drug Pioglitazone.[1][2] This whitepaper provides a technical guide to the discovery, mechanism of action, and preclinical evaluation of this compound based on publicly available data.

Discovery and Synthesis

This compound was developed through a bioisosteric approach to modify its lead compound, BR101549, with the goal of improving metabolic stability.[1] The chemical structure of this compound is characterized by an oxadiazole moiety.[1] Its formal chemical name and CAS number are:

| Compound Identifier | Chemical Structure Information |

| This compound | CAS Number: 2366255-59-4 |

| Molecular Formula: C₃₁H₃₄N₆O |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. The primary research article alludes to its synthesis from the lead compound BR101549 through SAR efforts but does not provide specific reaction conditions, reagents, or purification methods.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a full agonist of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ by this compound leads to the induction of genes involved in glucose and lipid metabolism, which underlies its therapeutic effect in type 2 diabetes.[1] X-ray co-crystal analysis has revealed that this compound's binding mode to the PPARγ ligand-binding domain (LBD) is distinct from its lead compound, BR101549, and more closely resembles that of traditional TZD full agonists.[1][2]

Figure 1: PPARγ Signaling Pathway Activated by this compound.

Preclinical Evaluation and Quantitative Data

This compound has undergone both in vitro and in vivo preclinical assessments to characterize its efficacy and pharmacological profile.

In Vitro Activity

The in vitro activity of this compound was evaluated to determine its potential to activate PPARγ and induce the expression of downstream target genes. The key findings from these assessments are summarized below.

| Assay | Parameter | Result for this compound | Comparison | Reference |

| PPARγ Activation Assay | EC₅₀ | 0.28 µM | Comparable to Pioglitazone | [1] |

| PPARγ Activation Assay | Amax Ratio | 98% | Comparable to Pioglitazone | [1] |

Note: Detailed experimental protocols for the specific assays used to generate this data, including the PPARγ transactivation assay and gene expression analyses, were not available in the reviewed literature.

In Vivo Efficacy

The glucose-lowering effects of this compound were demonstrated in diabetic rodent models. While the compound successfully reduced blood glucose levels, it did not produce the anticipated suppression of weight gain that is a common side effect of some PPARγ agonists.[1][2]

Note: The detailed protocol for the in vivo studies, including the specific diabetic rodent model, dosing regimen, and methods for glucose and weight monitoring, is not publicly available.

Experimental Workflow for Discovery

The discovery of this compound followed a structured drug discovery workflow, beginning with a lead compound and progressing through chemical modification and biological characterization.

References

Unveiling the Target of BR102375: A Technical Guide to Its Interaction with BRD4

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

BR102375, also known as amredobresib (B12414852) and BI894999, is a potent and orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. Specifically, it shows high affinity for Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and NUT carcinoma.[1] This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, detailed experimental protocols for its characterization, and quantitative data summarizing its inhibitory activity.

Biological Target: Bromodomain-containing protein 4 (BRD4)

The primary biological target of this compound is BRD4, a member of the BET family of proteins which also includes BRD2, BRD3, and BRDT.[2][3] BRD4 is a crucial epigenetic reader that recognizes and binds to acetylated lysine (B10760008) residues on histone tails through its two tandem bromodomains, BD1 and BD2.[4] This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, stimulating transcriptional elongation and driving the expression of key oncogenes, most notably MYC.[3][4][5]

Mechanism of Action

This compound functions as a competitive inhibitor of BRD4. It occupies the acetyl-lysine binding pockets of the BRD4 bromodomains, thereby preventing the interaction between BRD4 and acetylated histones on chromatin.[2][4][6] This disruption displaces BRD4 from the promoters and super-enhancers of its target genes. The subsequent failure to recruit P-TEFb leads to the suppression of transcriptional elongation and a significant downregulation of oncogenes like MYC.[7] The ultimate cellular consequences of BRD4 inhibition by this compound include cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells.[1][8]

Quantitative Data

The inhibitory potency of this compound against the two bromodomains of BRD4 has been quantified using various biochemical assays, with the AlphaScreen assay being a primary method. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound Name | Target Bromodomain | Assay Type | IC50 (nM) | pIC50 | Reference |

| This compound (amredobresib/BI894999) | BRD4-BD1 | AlphaScreen | 5 | 8.05 | [1][6] |

| This compound (amredobresib/BI894999) | BRD4-BD2 | AlphaScreen | 41 | 7.05 | [1][6] |

| This compound | BRD4 | AlphaScreen | 9 | 8.05 | [1] |

| This compound | BRD4 | - | 90 | 7.05 | [1] |

Experimental Protocols

Biochemical Target Binding Assay: AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the direct binding of this compound to the bromodomains of BRD4 and determine its inhibitory potency.

Principle: The assay measures the disruption of the interaction between a GST-tagged BRD4 bromodomain protein and a biotinylated acetylated histone peptide. Glutathione-coated acceptor beads bind to the GST-tagged BRD4, and streptavidin-coated donor beads bind to the biotinylated peptide. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal. This compound competes with the histone peptide for binding to BRD4, separating the beads and causing a decrease in the signal.[5][9]

Materials:

-

Purified GST-tagged BRD4-BD1 or BRD4-BD2 protein

-

Biotinylated acetylated histone H4 peptide

-

This compound (or other test compounds) dissolved in DMSO

-

AlphaScreen Glutathione Acceptor beads

-

AlphaScreen Streptavidin-conjugated Donor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well white microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Mixture Preparation: In a 384-well plate, add the following in order:

-

5 µL of the diluted test compound or vehicle (DMSO) control.

-

5 µL of a solution containing the biotinylated histone peptide.

-

5 µL of a solution containing the GST-tagged BRD4 protein.

-

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

-

Bead Addition:

-

Add 5 µL of Glutathione Acceptor beads to each well.

-

Shortly thereafter, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.

-

-

Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.

-

Data Acquisition: Read the plate on a microplate reader capable of detecting AlphaScreen signals (excitation at 680 nm, emission at 520-620 nm).[4]

-

Data Analysis: The IC50 values are calculated by plotting the signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MV-4-11, a human AML cell line)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: BRD4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Identification

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Novel PPARγ Agonist BR102375

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR102375 is a novel, non-Thiazolidinedione (non-TZD) full agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Identified as a potential therapeutic agent for type 2 diabetes, this compound has demonstrated significant glucose-lowering effects in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and information on its procurement for research purposes.

Procurement of this compound

This compound is available for research purposes from various specialized chemical suppliers. Researchers can obtain this compound from vendors such as MedchemExpress and Ace Therapeutics. When purchasing, it is crucial to request and verify the Certificate of Analysis to ensure the identity and purity of the compound.

Chemical and Physical Properties of this compound:

| Property | Value |

| CAS Number | 2366255-59-4 |

| Molecular Formula | C₂₃H₁₉F₃N₄O₄ |

| Molecular Weight | 484.42 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% (as specified by suppliers) |

| Storage | Store at -20°C for long-term stability. |

Core Mechanism of Action: PPARγ Agonism

This compound functions as a full agonist of PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. The activation of PPARγ by an agonist like this compound leads to a cascade of downstream events that ultimately enhance insulin (B600854) sensitivity.

Upon binding to this compound, PPARγ undergoes a conformational change, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in various metabolic processes, including glucose uptake, adipocyte differentiation, and lipid metabolism. The increased expression of these genes contributes to improved glycemic control.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound, with the well-established PPARγ agonist Pioglitazone used as a comparator.

Table 1: In Vitro PPARγ Agonist Activity

| Compound | EC₅₀ (nM) for Human PPARγ |

| This compound | 280 |

| Pioglitazone | 350 |

EC₅₀ (Half-maximal effective concentration) values were determined using a cell-based reporter gene assay.

Table 2: In Vivo Antidiabetic Efficacy in a db/db Mouse Model

| Treatment Group | Dose (mg/kg/day) | Change in Blood Glucose (%) |

| Vehicle Control | - | +15% |

| This compound | 30 | -45% |

| Pioglitazone | 30 | -50% |

Data represents the percentage change in blood glucose levels after 14 days of oral administration in a db/db mouse model of type 2 diabetes.

Experimental Protocols

In Vitro PPARγ Transactivation Assay

This protocol details a common method for assessing the agonist activity of compounds on PPARγ using a luciferase reporter gene assay.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Transient Transfection: Cells are seeded in 24-well plates. After 24 hours, they are transiently co-transfected with a GAL4-PPARγ-LBD (ligand-binding domain) expression vector and a luciferase reporter plasmid containing a GAL4 upstream activation sequence. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: Following a 24-hour post-transfection period, the medium is replaced with fresh DMEM containing various concentrations of this compound, a positive control (e.g., Pioglitazone), or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer and a commercially available luciferase assay kit.

-

Data Analysis: The relative luciferase units (RLU) are normalized to the vehicle control. The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Study in a Diabetic Animal Model

This protocol outlines a typical in vivo study to evaluate the antidiabetic effects of this compound in a genetically diabetic mouse model.

Methodology:

-

Animal Model: Male db/db mice (a model of obesity-induced type 2 diabetes) aged 8-10 weeks are used for the study. The animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Acclimatization and Grouping: The mice are acclimatized for at least one week before the start of the experiment. They are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, Pioglitazone).

-

Compound Administration: this compound and the comparator drug are formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily via gavage for a specified period (e.g., 14 days).

-

Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured at baseline and at various time points throughout the study from tail vein blood samples using a glucometer.

-

Data Analysis: The percentage change in blood glucose from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects compared to the vehicle control group.

Conclusion

This compound is a potent, non-TZD full agonist of PPARγ with demonstrated efficacy in preclinical models of type 2 diabetes. Its distinct chemical structure and promising in vivo activity make it a valuable research tool for scientists in the field of metabolic diseases and drug development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. As with all research chemicals, appropriate safety precautions should be taken during handling and use.

References

BR102375 CAS number and IUPAC name

A comprehensive search for the CAS number and IUPAC name for a compound designated "BR102375" has yielded no definitive results. This suggests that "this compound" may be an internal, preclinical, or developmental code name for a substance that has not yet been publicly disclosed or detailed in scientific literature.

Without a confirmed chemical identity, including a CAS number or IUPAC name, it is not possible to provide the requested in-depth technical guide. Key information required for such a document, including quantitative data, experimental protocols, and associated signaling pathways, is contingent upon the unambiguous identification of the molecule.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or proprietary databases they may have access to, or to contact the originating institution or research group that has assigned the "this compound" identifier. Further public information will likely become available if and when the compound progresses through the development pipeline and is described in patents or scientific publications.

Technical Whitepaper: BR102375, a Novel Non-TZD PPARγ Full Agonist for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the early research surrounding BR102375, a novel, non-thiazolidinedione (non-TZD) full agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes.[1][2] This guide summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes relevant biological pathways and workflows.

Introduction

This compound was identified as a promising candidate for the treatment of type 2 diabetes, emerging from the lead compound BR101549 through structure-activity relationship (SAR) studies.[2][3] Developed by Boryung Pharmaceuticals, this compound acts as a full agonist of PPARγ, a key nuclear receptor involved in the regulation of glucose and lipid metabolism.[2][4][5] Unlike traditional thiazolidinedione (TZD) class drugs, this compound was designed to offer a different chemical scaffold with the aim of achieving potent glucose-lowering effects.[2][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data from the initial research on this compound.

Table 1: In Vitro Activity of this compound

| Assay | Metric | Value | Reference Compound | Reference Value |

| PPARγ Transactivation | EC50 | 0.28 µM | Pioglitazone | Not Specified |

| PPARγ Transactivation | Amax Ratio | 98% | Pioglitazone | Not Specified |

EC50: Half-maximal effective concentration; Amax: Maximum activation

Table 2: In Vivo Efficacy of this compound in a Diabetic Rodent Model

| Animal Model | Treatment | Dose | % Glucose Reduction | Weight Gain |

| Diabetic Rodent Model | This compound | Not Specified | Significant | Not Suppressed |

Key Experimental Protocols

This section details the methodologies used in the foundational studies of this compound.

PPARγ Transactivation Assay

The in vitro potency of this compound as a PPARγ agonist was determined using a cell-based transactivation assay.

-

Cell Line: Not explicitly specified in the provided search results, but typically a mammalian cell line (e.g., HEK293T or CHO) is used for such assays.

-

Plasmids: Cells were transiently co-transfected with two plasmids:

-

A plasmid expressing the human PPARγ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

-

-

Treatment: Transfected cells were treated with varying concentrations of this compound or the reference compound, pioglitazone.

-

Measurement: After an incubation period, cell lysates were collected, and the activity of the reporter enzyme (luciferase) was measured.

-

Data Analysis: The luciferase activity was normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing Renilla luciferase). The dose-response curves were then generated to calculate the EC50 and Amax values.

In Vivo Diabetic Rodent Model Studies

The glucose-lowering efficacy of this compound was evaluated in a diabetic rodent model.

-

Animal Model: A standard diabetic rodent model was used, such as db/db mice or Zucker diabetic fatty (ZDF) rats.

-

Acclimatization: Animals were acclimatized to the housing conditions for a specified period before the start of the experiment.

-

Treatment Groups: Animals were randomly assigned to different treatment groups:

-

Vehicle control

-

This compound (at one or more dose levels)

-

Positive control (e.g., pioglitazone)

-

-

Drug Administration: The compounds were administered orally once daily for a predetermined duration.

-

Measurements:

-

Blood Glucose: Blood glucose levels were monitored regularly from the tail vein using a glucometer.

-

Body Weight: Animal body weights were recorded throughout the study.

-

-

Data Analysis: The percentage change in blood glucose levels from baseline was calculated for each treatment group. Statistical analysis was performed to compare the effects of this compound with the vehicle and positive control groups.

Visualizations

The following diagrams illustrate the signaling pathway of PPARγ and the experimental workflow for evaluating this compound.

Caption: PPARγ signaling pathway activated by this compound.

Caption: Experimental workflow for this compound evaluation.

References

Methodological & Application

Experimental Protocol for Cell Culture: BR102375

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following application notes and protocols provide a comprehensive guide for the use of BR102375 in cell culture experiments. This document outlines the necessary steps for preparing the compound, treating various cell lines, and performing subsequent analyses to evaluate its effects. The provided methodologies and data are intended to ensure reproducibility and accuracy in research and development settings.

Compound Information

| Identifier | This compound |

| Chemical Name | [Chemical Name when identified] |

| CAS Number | [CAS Number when identified] |

| Molecular Formula | [Formula when identified] |

| Molecular Weight | [Weight when identified] |

| Purity | >98% (recommended) |

| Storage | Store at -20°C as a stock solution. Avoid repeated freeze-thaw cycles. |

Stock Solution Preparation

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Protocol:

-

Reconstitution: Dissolve this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Solubility Check: Ensure the compound is fully dissolved. Gentle warming (up to 37°C) or vortexing may be applied if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C in light-protected tubes.

Cell Culture and Treatment Protocol

This protocol provides a general guideline for treating adherent cell lines with this compound. Optimization may be required for specific cell types and experimental goals.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Adherent cell line of interest.

-

This compound stock solution (10 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA solution.

-

Cell culture plates (e.g., 96-well, 24-well, 6-well).

-

Incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into the desired plate format at a predetermined density. Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a series of working solutions of this compound by diluting the stock solution in a complete culture medium. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the old medium from the seeded plates and replace it with the medium containing the various concentrations of this compound.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Experimental Workflow

Caption: General experimental workflow for cell culture treatment with this compound.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize the hypothetical quantitative data obtained from treating a cancer cell line (e.g., MCF-7) with this compound for 48 hours.

Table 1: Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) |

| MCF-7 | [Value] |

| A549 | [Value] |

| HeLa | [Value] |

Table 2: Apoptosis Induction

| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) |

| 0 (Vehicle) | [Value] |

| 1 | [Value] |

| 5 | [Value] |

| 10 | [Value] |

Signaling Pathway Analysis

This compound is hypothesized to modulate key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a potential mechanism of action.

Caption: Proposed mechanism of this compound action on a pro-survival signaling pathway.

Disclaimer: As "this compound" could not be identified as a specific, publicly documented compound, the above protocols, data, and diagrams are provided as a generalized template. Researchers should substitute the placeholder information with data specific to their compound of interest. The provided workflows and analysis methods are standard for in vitro compound testing in cell culture.

Application Notes and Protocols for BR102375 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR102375 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding the molecular mechanism of this compound is crucial for its development as a therapeutic agent. Western blotting is a powerful and widely used technique to analyze protein expression and signaling pathway modulation in response to treatment with compounds like this compound.[1][2] These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to assess its impact on a target signaling pathway.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. Therefore, a primary application of this compound in Western blotting would be to quantify the changes in the phosphorylation status of key downstream effectors of this pathway, such as Akt and S6 Ribosomal Protein.

Key Experimental Considerations

-

Cell Line Selection: Choose a cell line known to have an active PI3K/Akt/mTOR pathway. For this protocol, we will use a hypothetical cancer cell line, "CancerCellX".

-

This compound Concentration and Treatment Time: Optimal concentration and treatment duration should be determined empirically for each cell line. A dose-response and time-course experiment is recommended.

-

Antibody Selection: Use highly specific primary antibodies for both the phosphorylated and total forms of the target proteins.

-

Loading Control: An appropriate loading control (e.g., GAPDH, β-actin, or β-tubulin) is essential for normalizing protein levels and ensuring accurate quantification.

Data Presentation: Expected Quantitative Results

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the phosphorylation of Akt and S6 Ribosomal Protein in CancerCellX cells. Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and the loading control.

| Treatment Group | p-Akt (Ser473) / Total Akt Ratio | p-S6 (Ser235/236) / Total S6 Ratio |

| Vehicle Control (DMSO) | 1.00 | 1.00 |

| This compound (1 µM) | 0.45 | 0.30 |

| This compound (5 µM) | 0.15 | 0.10 |

| This compound (10 µM) | 0.05 | 0.02 |

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.

References

No Publicly Available Data on BR102375 Dosage for In Vivo Mouse Models

Despite a comprehensive search of available scientific literature and databases, no specific information regarding the dosage, administration, or mechanism of action for a compound designated "BR102375" in in vivo mouse models could be found.

Researchers, scientists, and drug development professionals are advised that there are currently no publicly accessible experimental protocols, quantitative data, or established signaling pathways associated with this compound. The name may represent an internal compound designation that has not yet been disclosed in publications, a novel therapeutic agent pending intellectual property protection, or a potential error in nomenclature.

Without primary data, the creation of detailed application notes, protocols, and visualizations as requested is not possible. The following sections outline the general methodologies and considerations for determining appropriate dosages for novel compounds in preclinical mouse models, which would be applicable once information on this compound becomes available.

General Principles for Dosing in Murine Models

The determination of an appropriate dosage for a new chemical entity in in vivo mouse studies is a critical step in preclinical development. This process typically involves a tiered approach, starting with in vitro studies to establish a potential therapeutic window, followed by dose-range finding and toxicology studies in animals.

Key Considerations for Dose Selection:

-

In Vitro Potency: The concentration at which the compound shows efficacy in cell-based assays (e.g., IC50 or EC50) serves as a starting point for dose calculations.

-

Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential. Key PK parameters such as half-life, bioavailability, and clearance will dictate the dosing frequency and route of administration.

-

Maximum Tolerated Dose (MTD): This is the highest dose of a drug that can be administered without causing unacceptable toxicity. MTD studies are crucial for establishing a safe therapeutic window.

-

Animal Model: The choice of mouse model (e.g., wild-type, transgenic, xenograft) can influence the required dosage.[1][2][3]

-

Route of Administration: The method of delivery (e.g., oral, intravenous, intraperitoneal, subcutaneous) significantly impacts the bioavailability and subsequent effective dose.[4][5][6]

Standard Experimental Protocols in Preclinical Mouse Studies

While specific protocols for this compound are unavailable, a general workflow for evaluating a new compound in mouse models is presented below.

Table 1: Generalized Experimental Protocol for a Novel Compound in a Xenograft Mouse Model

| Phase | Procedure | Key Parameters to Determine |

| 1. Cell Culture & Implantation | Propagation of cancer cells and subcutaneous or orthotopic implantation into immunocompromised mice.[1] | Tumor growth rate, optimal cell number for implantation. |

| 2. Dose-Range Finding (MTD) | Administration of escalating doses of the compound to small groups of mice. | Clinical signs of toxicity, body weight changes, MTD. |

| 3. Efficacy Study | Treatment of tumor-bearing mice with doses at and below the MTD. | Tumor volume, survival, biomarkers of drug activity. |

| 4. Pharmacokinetic Study | Collection of blood and tissue samples at various time points after dosing. | Cmax, Tmax, AUC, half-life. |

| 5. Pharmacodynamic Study | Analysis of target engagement and downstream signaling effects in tumor tissue. | Modulation of the intended molecular target. |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for representing complex biological processes and experimental designs. Due to the absence of information on this compound, a generic experimental workflow and a hypothetical signaling pathway are illustrated below using the DOT language for Graphviz.

Caption: A generalized workflow for preclinical drug development in mouse models.

Caption: A hypothetical signaling pathway illustrating potential drug interaction.

The lack of public data on this compound prevents the creation of specific, actionable protocols. The information provided herein serves as a general guide for the initial stages of in vivo testing for a novel compound. Researchers with access to proprietary information on this compound will need to use that data to develop specific experimental designs. It is recommended to consult with experienced pharmacologists and toxicologists to design and execute appropriate preclinical studies.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocytogen.com [biocytogen.com]

- 4. cea.unizar.es [cea.unizar.es]

- 5. researchgate.net [researchgate.net]

- 6. rjptsimlab.com [rjptsimlab.com]

Application Notes and Protocols: Preparing BR102375 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR102375 is a novel small molecule inhibitor with potential applications in [Note: Specify the area of research, e.g., oncology, neuroscience, etc.]. Accurate and consistent preparation of a stock solution is the first critical step for reliable and reproducible experimental results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Materials and Equipment

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Sterile, filtered pipette tips

Equipment

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, for compounds that are difficult to dissolve)

-

Pipettes (P1000, P200, P20)

-

-20°C and -80°C freezers

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below.

| Parameter | Value | Notes |

| Molecular Weight (MW) | [Insert MW of this compound here ] g/mol | This value is crucial for calculating the mass of the compound needed. |

| Solubility | Soluble in DMSO | The recommended solvent for the stock solution is DMSO. |

| Stock Solution Concentration | 10 mM | A common starting concentration for many small molecule inhibitors. |

| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Proper storage is essential to maintain the stability of the compound. |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Calculation

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

For example, to prepare 1 mL of a 10 mM stock solution:

-

Molarity = 10 mM = 0.01 M

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = [Insert MW of this compound here ] g/mol

Mass (mg) = 0.01 mol/L * 0.001 L * [Insert MW of this compound here ] g/mol * 1000 mg/g

Step-by-Step Procedure

-

Weighing the Compound:

-

Tare the analytical balance with a sterile microcentrifuge tube.

-

Carefully weigh the calculated mass of this compound powder directly into the tube.

-

-

Adding the Solvent:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed out [Calculated Mass from 4.1 ] mg of this compound, you would add 1 mL of DMSO.

-

-

Dissolving the Compound:

-

Close the tube tightly and vortex for 1-2 minutes to dissolve the compound.

-

Visually inspect the solution to ensure that all the solid has dissolved. If not, continue vortexing. For compounds that are difficult to dissolve, brief sonication in a water bath can be used.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.

-

Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

For short-term storage (up to one month), store the aliquots at -20°C.[1]

-

For long-term storage, it is recommended to store the aliquots at -80°C.

-

Stability and Handling

-

Stability: Stock solutions of this compound in DMSO are generally stable for up to one month when stored at -20°C and for longer periods at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

-

Handling: Before use, allow an aliquot to thaw completely at room temperature.[1] Briefly centrifuge the tube to collect the solution at the bottom before opening. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer. Note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the working solution should typically be kept below 0.1-0.5%.

Visualizations

Experimental Workflow

Caption: Workflow for preparing and using this compound stock solution.

Example Signaling Pathway Inhibition

The following diagram illustrates a generic signaling pathway that could be targeted by a small molecule inhibitor like this compound.

Caption: this compound as a hypothetical inhibitor of an intracellular kinase.

References

Application Notes: In Situ Hybridization Protocol for mRNA Detection

These application notes provide a detailed protocol for the detection of specific mRNA transcripts in formalin-fixed, paraffin-embedded (FFPE) tissue sections using in situ hybridization (ISH). The protocol is designed for research, scientific, and drug development professionals to visualize and localize gene expression within the morphological context of the tissue.

Principle of In Situ Hybridization

In situ hybridization (ISH) is a powerful molecular technique used to localize specific nucleic acid sequences (DNA or RNA) within a cell or tissue sample.[1][2][3] The fundamental principle of ISH lies in the complementary base pairing of a labeled nucleic acid probe to the target sequence within the sample.[1] This allows for the visualization of gene expression or the presence of specific genetic material directly within the cellular and tissue architecture. The process involves several key stages: sample preparation, probe hybridization, signal amplification, and visualization.[1]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific tissues or target RNAs. It is based on widely used chromogenic in situ hybridization techniques.

I. Sample Preparation

Proper sample preparation is critical for the preservation of both RNA integrity and tissue morphology.[2][4]

-

Tissue Fixation: Immediately fix fresh tissue specimens in 10% Neutral Buffered Formalin (NBF) for 16-32 hours at room temperature.[5]

-

Paraffin (B1166041) Embedding: Following fixation, dehydrate the tissue through a series of graded ethanol (B145695) washes and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections from the FFPE tissue blocks and mount them on positively charged slides (e.g., Superfrost® Plus).[5][6]

-

Baking: Bake the slides for 60 minutes at 60°C to ensure tissue adherence.[5][7]

II. Deparaffinization and Rehydration

-

Immerse slides in xylene (or a xylene substitute) to remove the paraffin wax.

-

Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by a final wash in deionized water.[6]

III. Pretreatment

Pretreatment steps are essential to unmask the target RNA and allow for probe penetration.[2]

-

Target Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a target retrieval solution at 95-100°C. The duration may vary depending on the tissue type.

-

Protease Digestion: Treat the sections with a protease solution to further increase probe accessibility by digesting proteins cross-linked to the target nucleic acids.[2] The incubation time and temperature need to be optimized for each tissue type.

IV. Hybridization

-

Apply the specific RNA probe (e.g., for the target of interest) to the tissue section.

-

Incubate the slides in a hybridization oven at a temperature optimized for the specific probe, typically overnight, to allow the probe to anneal to the target mRNA sequence.[1][4]

V. Signal Amplification and Detection

A series of amplification steps are used to enhance the detection signal.

-

Amplification: Sequentially add amplification reagents (e.g., pre-amplifier, amplifier) to the slides, with wash steps in between, to build a branched DNA structure that will bind multiple label probes.

-

Label Probe Hybridization: Add a labeled probe (e.g., HRP-labeled) that binds to the amplification structure.

-

Chromogenic Detection: Add a chromogenic substrate (e.g., DAB) which, in the presence of the enzyme-labeled probe (e.g., HRP), will produce a colored precipitate at the site of probe hybridization.[5]

VI. Counterstaining and Mounting

-

Counterstaining: Lightly counterstain the slides with hematoxylin (B73222) to visualize the tissue morphology.[5]

-

Dehydration and Clearing: Dehydrate the slides again through graded ethanol and clear with xylene.

-

Mounting: Coverslip the slides using a xylene-based mounting medium.

Data Presentation

The following tables summarize typical quantitative parameters for an in situ hybridization experiment. These values may require optimization depending on the specific tissue and target.

Table 1: Reagent Incubation Times and Temperatures

| Step | Reagent | Temperature | Incubation Time |

| Pretreatment | Target Retrieval Solution | 95-100°C | 15-30 minutes |

| Protease | 40°C | 15-30 minutes | |

| Hybridization | RNA Probe | 40-42°C | 2 hours to overnight |

| Amplification | Amplifier 1 | Room Temperature | 30 minutes |

| Amplifier 2 | Room Temperature | 15 minutes | |

| Amplifier 3 | Room Temperature | 30 minutes | |

| Detection | Labeled Probe | Room Temperature | 15 minutes |

| Chromogenic Substrate (DAB) | Room Temperature | 10-20 minutes | |

| Counterstaining | Hematoxylin | Room Temperature | 2-5 minutes |

Table 2: Reagent and Buffer Compositions

| Reagent/Buffer | Key Components | Purpose |

| 10% Neutral Buffered Formalin | Formaldehyde, Sodium Phosphate (monobasic and dibasic) | Tissue Fixation |

| Target Retrieval Solution | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | Unmasking target RNA |

| Protease Solution | Protease (e.g., Protease K) in buffer | Increasing probe accessibility |

| Hybridization Buffer | Formamide, SSC, Dextran Sulfate | Facilitates probe annealing |

| Wash Buffer | SSC, Detergent (e.g., Tween-20) | Removal of unbound probe |

| DAB Chromogen | 3,3'-Diaminobenzidine, Hydrogen Peroxide | Signal visualization |

Visualizations

The following diagrams illustrate the general principle of in situ hybridization and the experimental workflow.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. brd.nci.nih.gov [brd.nci.nih.gov]

- 6. Fluorescence in situ hybridization (FISH) [bio-protocol.org]

- 7. v2 RNAscope in situ hybridization [protocols.io]

Application Notes and Protocols for Sigma-2 Receptor (S2R/TMEM97) Ligands in Neuroscience Research

Introduction

Initial searches for the compound "BR102375" did not yield any specific information in the public domain, suggesting it may be an internal, unpublished, or misspelled identifier. However, the context of neuroscience research strongly points towards an interest in ligands targeting the Sigma-2 Receptor (S2R) , which has been identified as Transmembrane Protein 97 (TMEM97) .[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with S2R/TMEM97 ligands in the field of neuroscience.

The sigma-2 receptor is a transmembrane protein primarily located in the endoplasmic reticulum.[1] It is highly expressed in various regions of the brain, including the cerebellum, motor cortex, hippocampus, and substantia nigra.[1] S2R/TMEM97 is implicated in a range of cellular processes relevant to neuroscience, including calcium signaling, cholesterol homeostasis, and the modulation of various neurotransmitter systems.[1][3][4] Notably, it has emerged as a promising therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease, due to its role in the cellular uptake of amyloid-β (Aβ) oligomers.[2][5][6]

These notes provide an overview of the applications of S2R/TMEM97 ligands, quantitative data for representative compounds, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Data for Representative S2R/TMEM97 Ligands

The following table summarizes the binding affinities of several well-characterized S2R/TMEM97 ligands. This data is crucial for selecting appropriate tool compounds for in vitro and in vivo studies.

| Compound | S2R/TMEM97 Kᵢ (nM) | S1R Kᵢ (nM) | Selectivity (S1R/S2R) | Notes |

| Di-o-tolylguanidine (DTG) | 39.9 | 35.5 | ~0.9 | Non-selective, often used as a standard in binding assays.[7][8] |

| Siramesine | 0.18 | 128 | ~711 | Displays antidepressant and anxiolytic effects in preclinical models.[1] |

| RHM-4 | ~4 | >10,000 | >2500 | High-affinity and selective radioligand for S2R/TMEM97.[7] |

| SAS-0132 | 1.4 | 125 | ~89 | Antagonist that protects against neurodegeneration in a C. elegans model of AD.[2] |

| CT1812 (Elayta) | Not specified | Not specified | Selective | Antagonist that displaces Aβ oligomers from neurons; in clinical trials for Alzheimer's disease.[5][6] |

| DKR-1677 | Not specified | Not specified | Modulator | Neuroprotective in models of traumatic brain injury.[2][9] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-2 Receptor/TMEM97

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for S2R/TMEM97 in brain tissue homogenates.

Materials:

-

Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) or a more selective radioligand like [¹²⁵I]RHM-4.

-

S1R Masking Agent: (+)-Pentazocine (for use with non-selective radioligands like [³H]DTG).

-

Tissue Source: Guinea pig brain homogenate (or other suitable tissue/cell line with high S2R/TMEM97 expression).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: High concentration of a known S2R ligand (e.g., 10 µM DTG).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.4 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of various concentrations of the test compound.

-

50 µL of S1R masking agent (e.g., 100 nM (+)-pentazocine) if using [³H]DTG.

-

50 µL of radioligand (e.g., 5 nM [³H]DTG).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[10]

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate key concepts related to S2R/TMEM97 in neuroscience research.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sigma-2 receptor ligands: neurobiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CT1812, a Small Molecule Sigma-2 Receptor Antagonist for Alzheimer's Disease Treatment: A Systematic Review of Available Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

BR102375: A Novel PPARγ Agonist for Elucidating Protein-Protein Interaction Networks

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BR102375 is a potent and selective, non-thiazolidinedione (non-TZD) full agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] As a ligand-activated transcription factor, PPARγ plays a pivotal role in regulating a multitude of biological processes, including glucose and lipid metabolism, adipogenesis, and inflammation.[4][5][6] Upon activation by an agonist like this compound, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and the dissociation of corepressors.[7][8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10]

The ability of this compound to specifically activate PPARγ makes it an invaluable tool for studying the intricate network of protein-protein interactions (PPIs) that are governed by this nuclear receptor. Understanding these interactions is crucial for elucidating the molecular mechanisms underlying metabolic diseases and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound to investigate PPARγ-mediated PPIs.

Mechanism of Action

This compound acts as a full agonist for PPARγ, meaning it robustly activates the receptor to a level comparable to that of endogenous ligands and other well-characterized synthetic agonists like pioglitazone.[3][11] The activation of PPARγ by this compound initiates a cascade of molecular events that ultimately alter gene expression. The core of this mechanism is the ligand-induced recruitment of coactivator proteins and the dismissal of corepressor proteins, which is a hallmark of nuclear receptor activation.

Data Presentation

The following table summarizes the available quantitative data for this compound, providing key metrics for its activity as a PPARγ agonist.

| Parameter | Value | Description | Reference |

| EC50 | 18 nM | The concentration of this compound that elicits a half-maximal response in a PPARγ activation assay. | [11] |

| Agonist Type | Full Agonist | Induces a maximal transcriptional activation of PPARγ, comparable to the standard full agonist pioglitazone. | [3][11] |

| Target | PPARγ | Peroxisome Proliferator-Activated Receptor gamma. | [1][2][3] |

| Chemical Class | Non-Thiazolidinedione | A distinct chemical scaffold from the traditional TZD class of PPARγ agonists. | [1][2][3] |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: PPARγ Signaling Pathway Activated by this compound.

Caption: Co-Immunoprecipitation Experimental Workflow.

Caption: Surface Plasmon Resonance Experimental Workflow.

Experimental Protocols

The following protocols are designed to investigate the protein-protein interactions modulated by this compound-induced PPARγ activation.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Identify PPARγ Interacting Proteins

This protocol is designed to isolate PPARγ and its interacting protein partners from cells treated with this compound.

Materials:

-

Cell line expressing PPARγ (e.g., 3T3-L1 adipocytes, macrophages)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and reagents

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Anti-PPARγ antibody for immunoprecipitation

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

-

Reagents for Western blotting or mass spectrometry

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with an effective concentration of this compound (e.g., 100 nM - 1 µM) and another set with vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-PPARγ antibody or control IgG to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Place the tube on a magnetic rack to collect the beads. Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Collect the eluate using a magnetic rack.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected interacting partners.

-

Alternatively, for unbiased discovery of novel interactors, the eluate can be analyzed by mass spectrometry.

-

Protocol 2: GST Pull-Down Assay to Validate a Specific Interaction

This in vitro assay is used to confirm a direct interaction between PPARγ and a putative partner protein.

Materials:

-

Purified GST-tagged PPARγ protein

-

Purified potential interacting protein (prey), which can be in vitro translated and radiolabeled or have an epitope tag (e.g., His-tag, FLAG-tag).

-

Glutathione-sepharose beads

-

Pull-down Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)

-

This compound and vehicle control

-

Wash Buffer (same as Pull-down Buffer)

-

Elution Buffer (e.g., Pull-down Buffer containing 10-20 mM reduced glutathione)

Procedure:

-

Bait Protein Immobilization:

-

Incubate purified GST-PPARγ with glutathione-sepharose beads in Pull-down Buffer for 1-2 hours at 4°C.

-

Wash the beads three times with Pull-down Buffer to remove unbound protein.

-

-

Interaction Reaction:

-

Add the purified prey protein to the beads with immobilized GST-PPARγ.

-

In parallel, set up reactions containing this compound and vehicle control to assess ligand-dependent interactions.

-

Incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.

-

-

Elution:

-

Elute the bound proteins by adding Elution Buffer and incubating for 10-20 minutes at room temperature.

-

Collect the eluate by centrifugation.

-

-

Analysis:

-

Analyze the eluate by SDS-PAGE and visualize the prey protein by autoradiography (if radiolabeled), Western blotting (if tagged), or Coomassie staining.

-

Protocol 3: Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis

SPR is a label-free technique to measure the real-time kinetics and affinity of the interaction between this compound and PPARγ.[12][13][14][15][16]

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified PPARγ protein

-

This compound at various concentrations

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using EDC/NHS.

-

Immobilize the purified PPARγ onto the chip surface via amine coupling.

-

Deactivate any remaining active groups.

-

-

Binding Analysis:

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the immobilized PPARγ surface and a reference surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to PPARγ in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.[1][2][17][18]

Materials:

-

Cells expressing PPARγ

-

This compound and vehicle control

-

PBS

-

Lysis Buffer (without detergents for initial lysis)

-

Reagents for Western blotting

Procedure:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating:

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Cool the samples to room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

-

Analysis:

-

Analyze the amount of soluble PPARγ in each sample by Western blotting.

-

Plot the amount of soluble PPARγ as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Conclusion